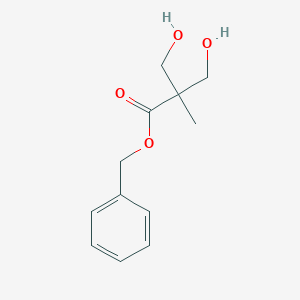

Benzyl 2,2-bis(methylol)propionate

Descripción general

Descripción

Taletrectinib es un inhibidor de la tirosina cinasa oral, potente y selectivo dirigido a ROS1 y NTRK. Ha demostrado una actividad preclínica significativa contra la mutación ROS1 G2032R en el frente del disolvente, lo que lo convierte en un candidato prometedor para el tratamiento de varios tipos de cáncer, particularmente el cáncer de pulmón de células no pequeñas (CPNP) con reordenamientos de ROS1 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de taletrectinib implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones de acoplamiento posteriores. Los detalles específicos sobre las rutas de síntesis y las condiciones de reacción son de propiedad privada y no se divulgan públicamente con detalle. El enfoque general implica el uso de técnicas avanzadas de síntesis orgánica para lograr la estructura molecular deseada .

Métodos de Producción Industrial: La producción industrial de taletrectinib probablemente implique la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluiría estrictas medidas de control de calidad para cumplir con los estándares regulatorios de producción farmacéutica .

Análisis De Reacciones Químicas

Tipos de Reacciones: Taletrectinib se somete a varias reacciones químicas, incluyendo:

Oxidación: Taletrectinib puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, alterando potencialmente su actividad.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Varios nucleófilos y electrófilos bajo condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de análogos sustituidos .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the most significant applications of Benzyl 2,2-bis(methylol)propionate is in the development of drug delivery systems. Its ability to form micelles and nanoparticles enhances the solubility and bioavailability of hydrophobic drugs. For instance, studies have shown that formulations incorporating this compound can effectively encapsulate anticancer drugs, improving their therapeutic efficacy while minimizing systemic toxicity .

Case Study: Anticancer Drug Delivery

- Objective : To evaluate the effectiveness of this compound in enhancing the delivery of hydrophobic anticancer agents.

- Methodology : Researchers synthesized nanoparticles using this compound as a stabilizing agent. The nanoparticles were characterized for size, drug loading capacity, and release kinetics.

- Results : The study demonstrated significant improvements in drug solubility and controlled release profiles, leading to enhanced therapeutic outcomes against pancreatic cancer cell lines .

Polymer Chemistry

This compound serves as an important monomer in the synthesis of various polymers. Its incorporation into polymer matrices can modify physical properties such as mechanical strength and thermal stability.

Applications in Biodegradable Polymers

- Research Focus : The use of this compound in creating biodegradable copolymers for medical applications.

- Findings : These copolymers have shown promise in drug delivery applications due to their favorable degradation profiles and biocompatibility .

Biomedical Research

In biomedical research, this compound is investigated for its potential roles in cellular signaling pathways and cancer treatment strategies.

Mechanism of Action Studies

- Investigation : The compound's ability to inhibit cell proliferation has been studied extensively.

- Outcomes : In vitro studies revealed that formulations containing this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of hydrophobic drugs | Improved therapeutic efficacy with reduced toxicity |

| Polymer Chemistry | Used as a monomer for synthesizing biodegradable polymers | Enhanced mechanical properties and biocompatibility |

| Biomedical Research | Investigated for effects on cellular signaling and cancer treatment | Induces apoptosis in cancer cells via microtubule disruption |

Mecanismo De Acción

Taletrectinib ejerce sus efectos inhibiendo selectivamente la actividad de las tirosina cinasas ROS1 y NTRK. Estas cinasas participan en las vías de señalización celular que regulan el crecimiento y la supervivencia celular. Al inhibir estas cinasas, taletrectinib interrumpe las vías de señalización, lo que lleva a una reducción de la proliferación de células cancerosas y un aumento de la apoptosis. El compuesto ha demostrado eficacia contra las mutaciones ROS1 G2032R, que son resistentes a otros inhibidores de la tirosina cinasa .

Compuestos Similares:

Crizotinib: Otro inhibidor de la tirosina cinasa ROS1 utilizado en el tratamiento del CPNP positivo para ROS1.

Entrectinib: Un inhibidor de la tirosina cinasa multidiana que se dirige a ROS1, NTRK y ALK.

Repotrectinib: Un inhibidor de ROS1 y NTRK de próxima generación con actividad contra mutaciones en el frente del disolvente

Comparación: Taletrectinib destaca por su potente actividad contra las mutaciones ROS1 G2032R en el frente del disolvente, que son resistentes a otros inhibidores como crizotinib. También demuestra una buena penetración del sistema nervioso central, lo que lo hace eficaz contra las metástasis cerebrales. Además, taletrectinib ha mostrado un perfil de seguridad favorable con toxicidades manejables .

Comparación Con Compuestos Similares

Crizotinib: Another ROS1 tyrosine kinase inhibitor used in the treatment of ROS1-positive NSCLC.

Entrectinib: A multi-target tyrosine kinase inhibitor that targets ROS1, NTRK, and ALK.

Repotrectinib: A next-generation ROS1 and NTRK inhibitor with activity against solvent-front mutations

Comparison: Taletrectinib stands out due to its potent activity against ROS1 G2032R solvent-front mutations, which are resistant to other inhibitors like crizotinib. It also demonstrates good central nervous system penetration, making it effective against brain metastases. Additionally, taletrectinib has shown a favorable safety profile with manageable toxicities .

Actividad Biológica

Benzyl 2,2-bis(methylol)propionate (BBMP) is a compound derived from 2,2-bis(hydroxymethyl)propionic acid and benzyl bromide. Its unique structure has prompted research into its biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of BBMP.

BBMP is synthesized through a nucleophilic substitution reaction between 2,2-bis(hydroxymethyl)propionic acid and benzyl bromide under controlled conditions. The reaction typically occurs at elevated temperatures (around 100 °C) for an extended period (approximately 15 hours), resulting in a compound that exhibits significant biological properties .

Anticancer Activity

1. Mechanism of Action

BBMP has been investigated for its potential anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by disrupting key cellular signaling pathways. Specifically, it has been shown to affect microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2 and PANC-1) .

2. In Vitro Studies

In vitro assays have demonstrated that BBMP exhibits significant cytotoxic effects against several cancer cell lines. For example, a study reported that BBMP induced G2/M phase cell cycle arrest and apoptosis in MIA PaCa-2 cells at nanomolar concentrations. The compound's effectiveness was attributed to its ability to bind to the colchicine site on tubulin, thereby inhibiting microtubule polymerization .

3. In Vivo Studies

In vivo studies further corroborate the anticancer potential of BBMP. In animal models with xenograft tumors, treatment with BBMP resulted in notable tumor regression without significant systemic toxicity. For instance, administration of BBMP-loaded nanoparticles led to reduced tumor volumes in treated mice compared to controls .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for BBMP derivatives, indicating that modifications to the functional groups can significantly impact their biological activity. For example, variations at the C-4 position of the central diketone moiety have been shown to alter the potency of BBMP derivatives against specific cancer cell lines .

Pharmacokinetics

Preliminary pharmacokinetic evaluations have indicated that BBMP is metabolized in vivo, with various metabolites exhibiting differing levels of biological activity. Studies suggest that the maximum concentration of BBMP in plasma occurs shortly after administration, followed by a gradual decline as metabolism progresses .

Case Studies

Case Study 1: Pancreatic Cancer Treatment

A notable case study involved the use of BBMP in treating pancreatic cancer models. The study highlighted how BBMP-loaded nanoparticles improved drug delivery efficiency and reduced systemic side effects compared to conventional formulations. Histological evaluations post-treatment revealed minimal toxicity to surrounding healthy tissues .

Case Study 2: Breast Cancer Models

Another case study focused on breast cancer cell lines (MDA-MB-231), where BBMP demonstrated an eight to ten-fold increase in potency compared to curcumin, a well-known anticancer agent. The findings suggest that BBMP could serve as a promising candidate for developing new therapeutic strategies against resistant cancer types .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits proliferation in various cancer cell lines; induces apoptosis. |

| Microtubule Dynamics | Disrupts microtubule polymerization; affects cell cycle progression. |

| Pharmacokinetics | Rapid absorption; multiple metabolites identified with varying activities. |

| Toxicity Profile | Low systemic toxicity observed in animal studies; favorable histological results. |

Propiedades

IUPAC Name |

benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(8-13,9-14)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFNGLUDOVQRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461267 | |

| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-73-9 | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179388-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.